molecular formula C17H23Cl2N3O5S B4393566 ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}piperazine-1-carboxylate

ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}piperazine-1-carboxylate

Cat. No.: B4393566
M. Wt: 452.4 g/mol
InChI Key: GHQQPNOZAXRZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring, a sulfonyl group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethyl carbonate under controlled conditions.

    Introduction of the sulfonyl group: The piperazine intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorophenyl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{N-[(2,4-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate
  • Ethyl 4-{N-[(3,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate

Uniqueness

Ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2N3O5S/c1-3-22(28(25,26)15-11-13(18)5-6-14(15)19)12-16(23)20-7-9-21(10-8-20)17(24)27-4-2/h5-6,11H,3-4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQQPNOZAXRZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCN(CC1)C(=O)OCC)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.